4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide
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Overview
Description
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide is a naturally occurring sesquiterpene lactone. Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide typically involves the following steps:
Starting Material: The synthesis often begins with a suitable sesquiterpene precursor.
Hydroxylation: Introduction of hydroxyl groups at the 4alpha and 8beta positions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Lactonization: Formation of the lactone ring through intramolecular cyclization, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of sesquiterpene lactones like this compound may involve:
Extraction: Isolation from natural sources such as plants using solvents like ethanol or methanol.
Purification: Purification through techniques like chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the lactone ring to form diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the hydroxyl groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide has been studied for various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial effects.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide: Known for its unique hydroxylation pattern and lactone ring.
Costunolide: Another sesquiterpene lactone with similar biological activities.
Parthenolide: A well-known sesquiterpene lactone with potent anti-inflammatory and anticancer properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of a lactone ring, which contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H22O4 |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11?,13-,14-,15+/m1/s1 |
InChI Key |
VMMYFJSUBISYEJ-WKOCEIDGSA-N |
Isomeric SMILES |
CC1=C2CC3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C |
Canonical SMILES |
CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C |
Origin of Product |
United States |
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